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Introduction
Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, playing a key role in

the citric acid cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate,

generating NADPH or NADH in the process.[1][2][3] In eukaryotes, three main isoforms of IDH

exist: the cytosolic and peroxisomal NADP+-dependent IDH1, the mitochondrial NADP+-

dependent IDH2, and the mitochondrial NAD+-dependent IDH3.[1][3]

Mutations in IDH1 and IDH2 have been identified as key drivers in various cancers, including

glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][4] These mutations confer

a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-

hydroxyglutarate (2-HG).[5] Consequently, the measurement of IDH activity is crucial for basic

research, disease diagnosis, and the development of therapeutic inhibitors.[5]

This document provides detailed protocols for measuring the activity of wild-type and mutant

IDH enzymes using common spectrophotometric and fluorometric methods.

Principle of the Assay
The activity of IDH is typically determined by monitoring the production of NADPH or NADH,

which absorb light at 340 nm.[6] Alternatively, a coupled enzyme reaction can be used where
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the produced NADPH or NADH reduces a chromogenic or fluorogenic substrate, resulting in a

colorimetric or fluorescent signal.[1][7]

For wild-type IDH, the forward reaction is measured: Isocitrate + NAD(P)+ → α-Ketoglutarate +

NAD(P)H + CO2

For mutant IDH, the neomorphic activity is measured: α-Ketoglutarate + NADPH → 2-

Hydroxyglutarate + NADP+

Data Presentation
Table 1: Typical Reagent Concentrations for IDH Activity
Assays

Reagent
Wild-Type IDH
Assay

Mutant IDH Assay Reference

Buffer
40-100 mM Tris-HCl

or Triethanolamine
25-100 mM Tris-HCl [8][9]

pH 7.4 - 8.5 7.5 - 8.0 [8][9][10]

Isocitrate 4.0 - 5.0 mM - [8][9]

α-Ketoglutarate - 1.5 mM [11]

NADP+ 1.0 - 250 µM - [9][12]

NAD+ 0.4 mM - [8]

NADPH - 15 - 125 µM [11][12]

Divalent Cation

(MgCl2 or MnCl2)
1.0 - 5.0 mM Not specified [8][9]

Enzyme (Sample) 5 - 50 µL of lysate 5 - 50 µL of lysate [1]

Table 2: Kinetic Parameters for Isocitrate
Dehydrogenase
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Enzyme Substrate Km Reference

Bovine Adrenal

NADP-IDH
D,L-isocitrate 2.3 µM and 63 µM [13]

Bovine Adrenal

NADP-IDH
NADP+ 3.6 - 9 µM [13]

Bovine Adrenal

NADP-IDH
2-oxoglutarate 120 µM [13]

Bovine Adrenal

NADP-IDH
NADPH 10 µM [13]

Micrarchaeum

harzensis IDH
DL-isocitrate 53.03 ± 5.63 µM [14]

Micrarchaeum

harzensis IDH
NADP+ 1.94 ± 0.12 mM [14]

Experimental Protocols
Protocol 1: Spectrophotometric Assay for Wild-Type IDH
Activity
This protocol measures the increase in absorbance at 340 nm due to the production of

NAD(P)H.

Materials:

96-well clear flat-bottom plate[1]

Microplate spectrophotometer capable of reading absorbance at 340 nm[6]

IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

Isocitrate solution (e.g., 100 mM)

NADP+ or NAD+ solution (e.g., 10 mM)
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Sample containing IDH enzyme (cell lysate, tissue homogenate, or purified enzyme)

Ice

Procedure:

Sample Preparation: Homogenize tissues (e.g., 50 mg) or cells (e.g., 1 x 10^6) in 200 µL of

ice-cold IDH Assay Buffer.[1] Centrifuge at 13,000 x g for 10 minutes at 4°C to remove

insoluble material.[1] The supernatant is the sample lysate.

Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed.

For each well, combine the following in a microcentrifuge tube on ice:

IDH Assay Buffer

Isocitrate solution (to a final concentration of 5 mM)

NADP+ or NAD+ solution (to a final concentration of 1 mM)

Assay:

Add 5-50 µL of the sample lysate to each well of the 96-well plate.

For a background control, add the same volume of sample lysate to a separate well and

add IDH Assay Buffer instead of the Reaction Mix.

Bring the total volume in each well to 50 µL with IDH Assay Buffer.[1]

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C,

taking readings every 1-5 minutes for 30-60 minutes.[15]

Calculation:

Subtract the background control reading from the sample readings.
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Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the

curve.

Calculate the IDH activity using the Beer-Lambert law (Extinction coefficient for NADPH at

340 nm is 6220 M-1cm-1).[9]

Protocol 2: Colorimetric Assay for Wild-Type IDH
Activity (Coupled Reaction)
This protocol uses a developer solution that reacts with the produced NAD(P)H to generate a

colored product measured at 450 nm.[1]

Materials:

96-well clear flat-bottom plate[1]

Microplate reader capable of reading absorbance at 450 nm[1]

IDH Assay Kit (commercially available kits like Sigma-Aldrich MAK062 provide pre-made

buffers and reagents)[1] or the following individual components:

IDH Assay Buffer

Isocitrate Substrate

NADP+ and/or NAD+

Developer (e.g., a tetrazolium salt like WST-8 or MTT)[16]

NADH or NADPH Standard

Sample containing IDH enzyme

Procedure:

Standard Curve Preparation: Prepare a standard curve using the provided NADH or NADPH

standard according to the kit manufacturer's instructions.[1]
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Sample Preparation: Prepare samples as described in Protocol 1.

Reaction Mix Preparation: Prepare a Reaction Mix and a Background Control Mix according

to the kit's protocol. The Reaction Mix will contain the IDH substrate, NAD(P)+, and the

developer.[15] The Background Control Mix will omit the IDH substrate.[15]

Assay:

Add 50 µL of sample to the wells.

Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control

Mix to the background control wells.[1]

Measurement: Incubate the plate for 3-60 minutes at 37°C.[15] Measure the absorbance at

450 nm.[1] The measurement can be taken in kinetic or endpoint mode.[15]

Calculation:

Subtract the absorbance of the 0 standard from all readings.

Plot the standard curve.

Subtract the background control reading from the sample reading.

Determine the amount of NAD(P)H produced in the sample from the standard curve and

calculate the IDH activity.

Protocol 3: Spectrophotometric Assay for Mutant IDH
Activity
This protocol measures the decrease in absorbance at 340 nm due to the consumption of

NADPH.[5]

Materials:

96-well clear flat-bottom plate[5]

Microplate spectrophotometer capable of reading absorbance at 340 nm[5]
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Mutant IDH Assay Buffer

α-Ketoglutarate solution

NADPH solution

Sample containing mutant IDH enzyme

Procedure:

Sample Preparation: Prepare samples as described in Protocol 1. To remove small

molecules that may interfere with the assay, an ammonium sulfate precipitation step can be

included.[5]

NADPH Standard Curve: Prepare a standard curve with known concentrations of NADPH.[5]

Reaction Mix Preparation: Prepare a master mix containing Mutant IDH Assay Buffer and α-

ketoglutarate.

Assay:

Add 5-50 µL of the sample lysate to each well.

Add NADPH to a final concentration (e.g., 15 µM).[11]

Bring the total volume to 50 µL with Mutant IDH Assay Buffer.

Initiate the reaction by adding 50 µL of the Reaction Mix.

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 25°C for

10-60 minutes.[5]

Calculation:

Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the

curve.
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Calculate the mutant IDH activity based on the rate of NADPH consumption, using the

NADPH standard curve for quantification.[5]
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Caption: Wild-Type IDH Catalyzed Reaction.
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Caption: Mutant IDH Neomorphic Reaction.
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Caption: General Experimental Workflow for IDH Activity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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